3-Butynyl p-toluenesulfonate

Catalog No.
S665232
CAS No.
23418-85-1
M.F
C11H12O3S
M. Wt
224.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butynyl p-toluenesulfonate

CAS Number

23418-85-1

Product Name

3-Butynyl p-toluenesulfonate

IUPAC Name

but-3-ynyl 4-methylbenzenesulfonate

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

InChI

InChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3

InChI Key

STOASOOVVADOKH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC#C

Synonyms

3-Butyn-1-ol 1-(4-Methylbenzenesulfonate); 3-Butyn-1-ol p-Toluenesulfonate; 3-Butyn-1-ol Tosylate; 4-Tosyloxy-1-butyne; 3-Butyn-1-ol Tosylate; 3-Butyn-1-yl p-Toluenesulfonate; 4-Methylbenzenesulfonic Acid 3-butynyl Ester; 4-p-Tolylsulfonyloxy-1-bu

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC#C

Synthesis and Chemical Properties:

3-Butynyl p-toluenesulfonate (3-BPTS) is an organic compound with the chemical formula C₁₁H₁₂O₃S. It is synthesized by reacting 3-butynol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine. 3-BPTS appears as a colorless to light yellow liquid or viscous liquid at room temperature [].

Applications in Organic Chemistry:

-BPTS finds use in various organic chemistry applications due to its unique reactivity profile. Here are some notable examples:

  • Alkylation reactions: 3-BPTS acts as a good leaving group in alkylation reactions, allowing the transfer of the 3-butynyl group to nucleophiles. This property makes it useful for introducing a terminal alkyne moiety into various organic molecules [].
  • Click chemistry: 3-BPTS can participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloadditions (CuAAC). This reaction allows the efficient formation of triazoles, a valuable class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science [].
  • Sonogashira coupling: 3-BPTS can be used as a substrate in Sonogashira coupling reactions, a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides. This reaction enables the formation of carbon-carbon bonds between various organic fragments [].

Other Potential Applications:

While research on 3-BPTS is ongoing, some studies suggest its potential application in other areas, including:

  • Polymer synthesis: 3-BPTS might be used as a monomer for the synthesis of functional polymers with unique properties due to the presence of the alkyne moiety [].
  • Bioconjugation: The alkyne group in 3-BPTS can be exploited for bioconjugation reactions, allowing the attachment of various biomolecules to other entities for targeted drug delivery or bioimaging applications [].

3-Butynyl p-toluenesulfonate is an organic compound with the molecular formula C₁₁H₁₂O₃S and a molecular weight of 224.27 g/mol. It is classified as an alkynyl sulfonate, characterized by the presence of a butynyl group (a three-carbon chain with a triple bond) attached to a p-toluenesulfonate moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as a precursor for various chemical transformations .

3-BTS should be handled with care following standard laboratory safety protocols for organic chemicals. Specific data on its toxicity is limited, but potential hazards include:

  • Mild irritant: It may cause irritation to skin and eyes upon contact [].
  • Suspected endocrine disruptor: Some studies suggest that tosylates might have endocrine-disrupting effects, although further research is needed.
  • Flammable: Organic solvents used with 3-BTS should be handled with appropriate precautions regarding flammability.
, primarily involving nucleophilic substitutions and coupling reactions. Key reactions include:

  • Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, making it useful for introducing various functional groups into organic molecules.
  • Cross-Coupling Reactions: It can react with organometallic reagents (such as lithium diorganocopper reagents) to form substituted products, facilitating the construction of complex molecular architectures .
  • Hydrolysis: Under acidic or basic conditions, the sulfonate can hydrolyze, releasing p-toluenesulfonic acid and yielding 3-butynol .

While specific biological activities of 3-butynyl p-toluenesulfonate are not extensively documented, compounds with similar structures often exhibit notable biological properties. Sulfonates are known to have antimicrobial and antifungal activities. The presence of the alkyne group may also provide potential for interactions with biological targets, such as enzymes involved in metabolic pathways .

The synthesis of 3-butynyl p-toluenesulfonate typically involves the reaction of 3-butynol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The general reaction can be summarized as follows:

  • Reactants: 3-butynol and p-toluenesulfonyl chloride.
  • Conditions: Pyridine serves as a solvent and base to facilitate the reaction.
  • Product: The reaction yields 3-butynyl p-toluenesulfonate along with hydrochloric acid as a byproduct.

This method is favored for its straightforward approach to synthesizing the compound efficiently .

3-Butynyl p-toluenesulfonate finds applications in various fields, including:

  • Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules.
  • Material Science: Utilized in the preparation of polymers and other materials due to its reactive functional groups.
  • Medicinal Chemistry: Potential precursor for designing biologically active compounds or pharmaceuticals .

Interaction studies involving 3-butynyl p-toluenesulfonate focus on its reactivity with nucleophiles and organometallic reagents. These studies help elucidate its role in synthetic pathways and its potential utility in developing new compounds with desired properties. Research indicates that variations in substituents on the aromatic ring can significantly influence reactivity and selectivity in reactions involving this compound .

Several compounds share structural similarities with 3-butynyl p-toluenesulfonate. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Methylbenzenesulfonyl chlorideSulfonateReactive electrophile used in substitution
1-OctyneAlkyneLonger carbon chain; lacks sulfonate group
Propargyl alcoholAlcoholContains hydroxyl group instead of sulfonate

Uniqueness

3-Butynyl p-toluenesulfonate is unique due to its combination of an alkyne functionality with a sulfonate group, providing distinct reactivity patterns not found in simple alkynes or sulfonates alone. This dual functionality allows it to serve multiple roles in synthetic chemistry, making it a valuable compound for researchers and chemists alike .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23418-85-1

Wikipedia

3-Butynyl 4-methylbenzenesulfonate

Dates

Modify: 2023-08-15

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